molecular formula C14H20N2O2 B1429784 (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate CAS No. 1311254-86-0

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Cat. No. B1429784
CAS RN: 1311254-86-0
M. Wt: 248.32 g/mol
InChI Key: JOINYCKVHXRGDV-LBPRGKRZSA-N
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Description

Synthesis Analysis

A practical synthesis of a similar compound, “(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate”, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .

Scientific Research Applications

Synthesis of Key Intermediates

A study by Gomi, Kouketsu, Ohgiya, and Shibuya (2012) describes the synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, which is a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis is crucial for large-scale production of such inhibitors, demonstrating the compound's role in medicinal chemistry (Gomi et al., 2012).

Receptor Ligand Synthesis

Fanter, Müller, Schepmann, Bracher, and Wünsch (2017) conducted a study on the chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. They utilized enantiomerically pure amino acids to synthesize these compounds, indicating the potential of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate derivatives in neuroscience research (Fanter et al., 2017).

Catalysis in Organic Synthesis

Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives for olefin epoxidation. Their research demonstrates how derivatives of this compound could be applied in catalysis, an important area in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Microwave-Assisted Synthesis

Wlodarczyk, Gilleron, Millet, Houssin, and Hénichart (2007) described an efficient access to 1,4-diazepane derivatives through microwave-assisted synthesis. This method demonstrates the potential for rapid and efficient synthesis of derivatives of this compound (Wlodarczyk et al., 2007).

Metal Complex Studies

Research by Mayilmurugan, Sankaralingam, Suresh, and Palaniandavar (2010) on iron(III) complexes with 1,4-diazepane derivatives indicates that these compounds can serve as models for enzymes. This is relevant for understanding enzyme mechanisms and designing enzyme inhibitors (Mayilmurugan et al., 2010).

Novel Synthesis Pathways

Limbach, Korotkov, Es-Sayed, and de Meijere (2008) discovered methods for preparing spirocyclopropanated derivatives from compounds similar to this compound. These findings are significant for developing new synthetic pathways in organic chemistry (Limbach et al., 2008).

Mechanism of Action

Target of Action

The primary target of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate, also known as (S)-1-CBZ-3-METHYL-1,4-DIAZEPANE, is the Rho-kinase . Rho-kinase is a serine/threonine protein kinase that plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .

Mode of Action

The compound interacts with its target, Rho-kinase, by inhibiting its activity . This inhibition leads to changes in the cellular functions regulated by Rho-kinase, such as cell motility, proliferation, and apoptosis .

Biochemical Pathways

The inhibition of Rho-kinase by this compound affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can lead to alterations in cellular behavior and function .

Pharmacokinetics

Factors such as the compound’s chemical properties, the patient’s physiological state, and the method of administration could all influence these pharmacokinetic properties .

Result of Action

The result of the compound’s action on Rho-kinase can lead to changes in cellular functions. By inhibiting Rho-kinase, the compound can alter cell motility, proliferation, and apoptosis . These changes can have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the patient, the presence of other drugs or substances, and the specific conditions under which the drug is administered .

Biochemical Analysis

Biochemical Properties

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with Rho-kinase, an enzyme involved in the regulation of the cytoskeleton and cell motility . The interaction between this compound and Rho-kinase can lead to the modulation of various cellular processes, including contraction, motility, and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Rho-kinase can alter the phosphorylation state of downstream targets, affecting cell shape and movement . Additionally, this compound has been shown to impact gene expression by modulating transcription factors involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to Rho-kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of myosin light chain and other substrates . This inhibition can lead to changes in cell contraction and motility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell morphology and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

properties

IUPAC Name

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINYCKVHXRGDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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